3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC8607480
Molecular Formula: C27H24O5
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24O5 |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C27H24O5/c1-17-22-12-13-25(31-16-24(28)20-10-7-11-21(15-20)30-3)18(2)26(22)32-27(29)23(17)14-19-8-5-4-6-9-19/h4-13,15H,14,16H2,1-3H3 |
| Standard InChI Key | ZUWIGMJXQYBOCG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4 |
Introduction
Synthesis and Chemical Reactions
The synthesis of such chromen-2-one derivatives typically involves condensation reactions between appropriate starting materials. For example, a common approach might involve the reaction of a chromen-2-one precursor with a suitable aldehyde or ketone in the presence of a base. The specific synthesis of 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one would likely require a multi-step process involving protection and deprotection of functional groups, similar to methods described for related compounds .
Chemical Reactions
-
Oxidation: The compound can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, potentially forming carboxylic acids or ketones.
-
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride could yield alcohol derivatives.
-
Substitution: The methoxy group may participate in nucleophilic substitution reactions with appropriate nucleophiles.
Potential Biological Activities
Chromen-2-one derivatives are known for their potential biological activities, including antimicrobial and antioxidant effects. While specific data on 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is lacking, related compounds have shown promise in these areas .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume